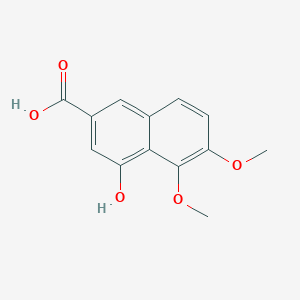

4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid

描述

4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid is a naphthalene derivative featuring a hydroxyl group at position 4, methoxy groups at positions 5 and 6, and a carboxylic acid group at position 2. It is structurally related to bioactive naphthoquinones and retinoids, though its specific properties depend on its unique substitution pattern .

属性

分子式 |

C13H12O5 |

|---|---|

分子量 |

248.23 g/mol |

IUPAC 名称 |

4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H12O5/c1-17-10-4-3-7-5-8(13(15)16)6-9(14)11(7)12(10)18-2/h3-6,14H,1-2H3,(H,15,16) |

InChI 键 |

JUYSVOCIBUIXMJ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=C(C=C(C=C2C=C1)C(=O)O)O)OC |

产品来源 |

United States |

准备方法

Microwave-Assisted Multi-Step Synthesis

A prominent approach to synthesizing substituted naphthoic acids, including this compound, involves a four-step microwave-assisted synthesis starting from dimethoxybenzaldehyde derivatives. This method offers rapid reaction times and high yields.

Step 1: Knoevenagel condensation of dimethoxybenzaldehyde with diethyl succinate in the presence of potassium tert-butoxide and tert-butanol under microwave irradiation (15 min, 60 °C, 200 W) to form ethoxycarbonylbutenoic acid derivatives.

Step 2: Cyclization and acetylation by reacting the intermediate with sodium acetate and acetic anhydride under microwave conditions (10 min, 130 °C, 300 W) to yield ethyl acetoxy-dimethoxynaphthoate.

Step 3: Hydrolysis of the ester and acetoxy groups by treatment with potassium hydroxide in ethanol under microwave irradiation (15 min, 80 °C, 300 W), followed by acidification, to produce the target 4-hydroxy-dimethoxynaphthalene-2-carboxylic acid.

Step 4: Optional derivatization such as amide formation.

Reaction Yields: The microwave-assisted steps typically afford high yields ranging from 91% to 96% for the key intermediates and final acid product, demonstrating the efficiency of this protocol.

| Step | Reaction Conditions | Key Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Knoevenagel condensation, microwave | Diethyl succinate, dimethoxybenzaldehyde, t-BuOK, t-BuOH | 60 °C | 15 min | Not specified |

| 2 | Cyclization/acetylation, microwave | Intermediate 1, NaOAc, Ac2O | 130 °C | 10 min | 91-93 |

| 3 | Hydrolysis, microwave | Intermediate 2, 3M KOH, EtOH | 80 °C | 15 min | 95-96 |

Enzymatic and Chemo-Enzymatic Synthesis from Sinapic Acid

An alternative green chemistry approach involves the chemo-enzymatic synthesis starting from natural sinapic acid, using laccase enzymes from Trametes versicolor to catalyze the transformation.

Sinapic acid is suspended in acetonitrile and buffered aqueous medium (pH 5.5), then treated with laccase enzyme at 30 °C with stirring.

After enzymatic reaction (approx. 3 hours), sodium hydroxide is added to convert intermediates into this compound (referred to as DMNA in the study).

The reaction mixture is acidified to precipitate the product, which is isolated by filtration and purification.

Temperature range: 30 to 90 °C

Reaction time: 5 to 25 hours

Sodium hydroxide equivalents: 1.67 to 8.33 based on sinapic acid

The enzymatic method yields approximately 57% isolated product after purification.

The process is notable for mild conditions and the use of renewable starting materials.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Microwave-Assisted Multi-Step | Dimethoxybenzaldehyde | Knoevenagel condensation, cyclization, hydrolysis | Microwave irradiation, 60–130 °C, 10–15 min steps | 91–96 | Rapid, high yield, efficient energy use | Requires microwave reactor |

| Chemo-Enzymatic from Sinapic Acid | Sinapic acid | Enzymatic oxidation, alkaline hydrolysis | Mild temp (30 °C), 3–25 h, enzymatic catalysis | ~57 | Green chemistry, renewable feedstock | Longer reaction times, moderate yield |

| Classical Esterification/Methylation | This compound | Acid catalyzed esterification, methylation | Reflux, acid/base catalysis | Not specified | Well-established, scalable industrial methods | Longer reaction times, use of corrosive reagents |

Summary of Research Findings

Microwave-assisted synthesis offers a rapid, high-yielding route to this compound with well-defined reaction steps and conditions, suitable for laboratory-scale synthesis.

Enzymatic methods using laccase provide an environmentally friendly alternative starting from natural sinapic acid, although with somewhat lower yields and longer reaction times.

Classical organic synthesis methods remain relevant for derivative preparation and industrial scale-up, particularly for ester derivatives of the acid.

The choice of method depends on factors such as available equipment, desired scale, purity requirements, and sustainability considerations.

化学反应分析

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of naphthalenemethanol derivatives.

Substitution: Formation of various substituted naphthalene derivatives.

科学研究应用

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- involves its interaction with various molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It can modulate pathways related to cell signaling, apoptosis, and gene expression.

相似化合物的比较

4-Hydroxy-5,6-dimethoxy-2-naphthaldehyde

- Structure : Shares the same hydroxyl (C4) and methoxy (C5, C6) substituents but replaces the carboxylic acid with an aldehyde group at C2.

- Key Differences :

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

- Structure : Partially hydrogenated naphthalene (tetralin) core with methoxy groups at C5 and C6 and a carboxylic acid at C2. Lacks the C4 hydroxyl group.

- Synthesized via bromination and reduction with superior yields (94%), highlighting synthetic advantages of hydrogenated intermediates .

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid (AHPN)

- Structure : Features a bulky adamantyl-substituted phenyl group at C6 and a hydroxyl group at C4.

- Key Differences: The adamantyl group enhances lipophilicity, improving membrane permeability and apoptosis-inducing activity in cancer cells. Unlike the target compound, AHPN’s bioactivity is retinoid receptor-independent, suggesting divergent mechanisms of action .

6-Hydroxy-2-naphthoic Acid

- Structure : Hydroxyl group at C6 and carboxylic acid at C2; lacks methoxy groups.

- Key Differences :

Methyl 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

- Structure : Tetralin core with a hydroxyl at C4 and a methyl ester at C2.

- Partial hydrogenation reduces aromatic stability, impacting photochemical properties .

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Accessibility : Hydrogenated analogs (e.g., tetralin derivatives) often exhibit higher crystallinity and yield, suggesting strategies for optimizing the target compound’s synthesis .

- Bioactivity: Methoxy and hydroxyl groups influence antioxidant and antimicrobial properties, as seen in related naphthoquinones from Diospyros species .

- Solubility and Reactivity : The carboxylic acid group enhances water solubility, while methoxy groups increase electron density, stabilizing intermediates in electrophilic substitutions .

- Pharmacological Potential: Structural analogs like AHPN demonstrate that substitution patterns dictate mechanisms of action (e.g., apoptosis induction), guiding drug design for receptor-independent pathways .

生物活性

4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid (often referred to as HDMNA) is a compound belonging to the naphthalene family, characterized by its hydroxyl and methoxy substituents. This compound has garnered interest in various fields of biomedical research due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of HDMNA is , with a molecular weight of approximately 236.22 g/mol. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that HDMNA exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Anticancer Activity

HDMNA has shown promising results in anticancer studies. In vitro assays indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

Case Study: Anticancer Efficacy

A study evaluated the effects of HDMNA on MCF-7 cells. The results showed a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment, with an IC₅₀ value calculated at approximately 30 µM.

Antioxidant Activity

HDMNA also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively, contributing to its protective effects against cellular damage.

Mechanism of Action

The antioxidant activity is primarily attributed to the hydroxyl group on the naphthalene ring, which donates electrons to neutralize free radicals. This property is vital in preventing oxidative stress-related diseases.

Summary of Key Studies

- Antimicrobial Efficacy : A comparative study demonstrated that HDMNA had a higher antimicrobial activity than standard antibiotics against certain strains.

- Anticancer Mechanism : Research indicated that HDMNA's ability to induce apoptosis was linked to increased reactive oxygen species (ROS) production within cancer cells.

- Oxidative Stress Reduction : In vivo studies showed that HDMNA supplementation reduced markers of oxidative stress in animal models subjected to chemically induced oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。